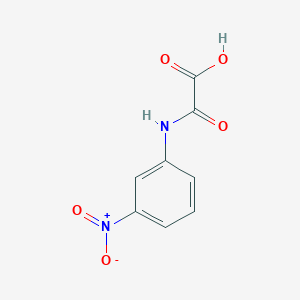

2-(3-Nitroanilino)-2-oxoacetic acid

Description

Properties

CAS No. |

6274-26-6 |

|---|---|

Molecular Formula |

C8H6N2O5 |

Molecular Weight |

210.14 g/mol |

IUPAC Name |

2-(3-nitroanilino)-2-oxoacetic acid |

InChI |

InChI=1S/C8H6N2O5/c11-7(8(12)13)9-5-2-1-3-6(4-5)10(14)15/h1-4H,(H,9,11)(H,12,13) |

InChI Key |

CROYMQQHSFRWHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-nitroanilino)-2-oxoacetic acid with structurally analogous compounds, emphasizing substituent effects:

Key Observations:

- Substituent Effects: The nitro group (meta vs. para) reduces solubility in polar solvents compared to alkyl or amino substituents due to increased molecular polarity and intermolecular hydrogen bonding .

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group enhances acidity (pKa ~2.5–3.0) compared to methylamino derivatives (pKa ~4.5–5.0), influencing reactivity in nucleophilic acyl substitution reactions .

Pharmacological and Industrial Relevance

- This compound: Investigated as a precursor to nootropic agents, though its bioactivity is less pronounced compared to amino acid ester derivatives (e.g., 2-(benzoylamino)-2-oxoacetic acid esters) .

- Ethyl 2-(4-isopropylanilino)-2-oxoacetate: A lipophilic variant used in agrochemicals, highlighting the role of alkyl chains in enhancing membrane permeability .

Preparation Methods

Nitration of Aniline to 3-Nitroaniline

The synthesis begins with the nitration of aniline to produce 3-nitroaniline. This step requires precise control to ensure regioselectivity, as aniline is strongly activating and meta-directing.

Reaction Strategy :

-

Nitration Conditions :

Typical Protocol :

-

Aniline is dissolved in DCM or acetic anhydride.

-

A mixture of HNO₃ and H₂SO₄ is added dropwise under stirring at 0–10°C.

-

The reaction is monitored via TLC or HPLC to ensure completion.

Yield : ~60–70% for 3-nitroaniline, depending on reaction conditions.

Reaction with Oxoacetate Chloride

The second step involves coupling 3-nitroaniline with oxoacetate chloride to form the ester intermediate, followed by hydrolysis to the acid.

Reaction Strategy :

-

Reagents :

Typical Protocol :

-

3-Nitroaniline is dissolved in DCM under nitrogen.

-

Oxooacetate chloride is added dropwise, followed by TEA.

-

The mixture is stirred at 0°C to room temperature for 1–2 hours.

Hydrolysis to the Acid

The final step converts the ester to the carboxylic acid.

Reaction Strategy :

-

Reagents :

Typical Protocol :

-

The ester is dissolved in THF or methanol.

-

NaOH is added, and the mixture is stirred at room temperature for 1–2 hours.

-

The solution is acidified with HCl, and the precipitate is filtered.

Yield : ~85–92% for the final acid.

Reaction Conditions and Optimization

Nitration Optimization

Coupling Reaction

Hydrolysis Conditions

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Base Concentration | 1–2 M NaOH | Complete saponification |

| Solvent | THF or methanol | Swells ester for reaction |

| Reaction Time | 1–2 hours | Full conversion |

Challenges and Considerations

Regioselectivity in Nitration

Aniline’s strong activation by the amino group favors para substitution, but the nitro group is meta-directing. To achieve 3-nitroaniline, nitration must occur before the amino group is introduced. Alternative strategies include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Nitroanilino)-2-oxoacetic acid, and how can reaction conditions be controlled to improve yield?

- Methodology : Synthesis of structurally similar α-oxocarboxylic acids often involves condensation reactions between nitroaniline derivatives and oxoacetic acid precursors. For example, thionyl chloride-mediated activation of carboxylic acids (e.g., 1-adamantanecarboxylic acid) followed by coupling with malonate esters has been optimized for mild conditions . Adjusting pH (4–6) and temperature (20–40°C) during hydrolysis steps can minimize side reactions and enhance purity. Continuous flow reactors, as noted in analogous syntheses, may improve scalability .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : Compare chemical shifts of aromatic protons (δ 7.2–8.5 ppm for nitro-substituted anilines) and oxoacetic acid protons (δ 4.0–5.0 ppm for α-keto groups) with reference spectra .

- IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (asymmetric NO₂ at ~1520 cm⁻¹) .

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry (expected [M-H]⁻ ion at m/z 225.04) for purity assessment .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The nitro group at the 3-position enhances electrophilicity via resonance withdrawal, directing nucleophiles to the α-keto carbon. Computational studies (DFT) on analogous compounds reveal charge distribution patterns, where the nitro group reduces electron density on the anilino ring by 15–20%, facilitating nucleophilic attack . Kinetic studies under varying pH (2–10) and solvent polarity (DMSO vs. water) can quantify rate constants for mechanistic modeling .

Q. How do structural modifications (e.g., substituent position on the anilino ring) alter the compound’s bioactivity or solubility?

- Methodology :

- Comparative Analysis : Replace the nitro group with chloro (as in 2-(3,5-dichloroanilino)-2-oxoacetic acid ) or trifluoromethyl groups to assess changes in LogP (via shake-flask method) and IC₅₀ values (enzyme inhibition assays).

- Crystallography : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds between the oxoacetic acid and nitro groups, impacting solubility .

Q. What strategies resolve contradictions in reported biological activity data, such as inconsistent enzyme inhibition profiles?

- Methodology :

- Dose-Response Curves : Replicate assays (e.g., COX-2 inhibition) across multiple cell lines (HEK293, HeLa) to identify cell-type-specific effects .

- Metabolite Screening : Use LC-MS/MS to detect degradation products (e.g., nitro-reduction to amino derivatives) that may interfere with activity .

- Computational Docking : Compare binding affinities of tautomeric forms (keto vs. enol) to target enzymes using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.